Glycylglycine

Catalog No.
S702341
CAS No.
556-50-3
M.F
C4H8N2O3
M. Wt
132.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycylglycine

CAS Number

556-50-3

Product Name

Glycylglycine

IUPAC Name

2-[(2-aminoacetyl)amino]acetic acid

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8N2O3/c5-1-3(7)6-2-4(8)9/h1-2,5H2,(H,6,7)(H,8,9)

InChI Key

YMAWOPBAYDPSLA-UHFFFAOYSA-N

SMILES

C(C(=O)NCC(=O)O)N

Solubility

166 mg/mL at 21 °C

Synonyms

Diglycine, Glycyl Glycine, Glycyl-Glycine, Glycylglycine, Glycylglycine Hydrochloride, Glycylglycine Monohydrochloride, Hydrochloride, Glycylglycine, Monohydrochloride, Glycylglycine, N Glycylglycine, N-Glycylglycine

Canonical SMILES

C(C(=O)NCC(=O)O)N

Material Science

  • Crystal engineering: Dyglycine can form crystals with specific properties, making it a valuable tool for studying crystal formation and engineering materials with desired characteristics. Research suggests its ability to form different crystal structures based on environmental conditions [].
  • Organic electronics: Dyglycine has been explored as a potential component in organic electronics due to its ability to form self-assembled structures and conduct electricity to a certain extent.

Biophysical Chemistry

  • Protein folding studies: Dyglycine serves as a simple model system for studying protein folding, a crucial process in the life sciences. Researchers use it to understand the fundamental principles governing protein folding dynamics and interactions.
  • Peptide-metal interactions: Dyglycine can interact with metal ions, which helps researchers understand how peptides bind to metals in biological systems. This knowledge can be valuable in various fields, including drug discovery and biocatalysis.

Biomedical Research

  • Drug delivery systems: Dyglycine is being investigated for its potential use in developing drug delivery systems. Its ability to form self-assembling structures and interact with other molecules makes it a promising candidate for targeted drug delivery.
  • Biocompatible materials: Dyglycine's biocompatible nature makes it a potential material for developing biocompatible implants and scaffolds for tissue engineering.

Glycylglycine is the simplest dipeptide, composed of two glycine molecules linked by a peptide bond. Its chemical formula is C4H8N2O3\text{C}_4\text{H}_8\text{N}_2\text{O}_3 and it has a molecular weight of approximately 132.12 g/mol. First synthesized in 1901 by Emil Fischer and Ernest Fourneau, glycylglycine is notable for its low toxicity and utility in biological systems, particularly as a buffer in various pH ranges (2.5–3.8 and 7.5–8.9) .

  • Neuromodulation: Studies suggest dyglycine may act as a neuromodulator in the nervous system, influencing neuronal activity [].
  • Glycine transport: Dyglycine may interact with glycine transporters, potentially affecting glycine uptake into cells [].
, including hydrolysis and condensation reactions. For instance, it can react with formaldehyde under alkaline conditions to form various derivatives . It also participates in transpeptidation reactions, where it can act as an amino acid donor in the synthesis of more complex peptides .

Key Reactions

  • Hydrolysis: The breakdown of glycylglycine into glycine under acidic or basic conditions.
  • Condensation: Glycylglycine can condense with other amino acids or peptide precursors to form longer peptides.

Glycylglycine exhibits several biological activities. It has been shown to significantly inhibit the absorption of various amino acids, such as aspartic acid and serine . Additionally, it plays a role in enhancing the solubility of recombinant proteins in Escherichia coli, making it valuable in biotechnological applications .

The synthesis of glycylglycine can be achieved through various methods:

  • Direct Peptide Synthesis: Glycylglycine can be synthesized by coupling two glycine molecules using peptide coupling reagents.
  • Hydrochloric Acid Method: The original synthesis method involved boiling 2,5-diketopiperazine (glycine anhydride) with hydrochloric acid .
  • Alkali Reaction: Shaking glycylglycine with alkali has also been reported as a synthesis method .

Glycylglycine has several applications across different fields:

  • Biotechnology: Used as a buffer in biochemical assays and protein purification processes.
  • Pharmaceuticals: Investigated for its potential role in drug formulations due to its low toxicity.
  • Research: Employed in studies involving protein interactions and solubility enhancement.

Studies have shown that glycylglycine interacts with various biological systems, affecting amino acid absorption and influencing protein solubility. For instance, it has been found to inhibit the absorption of certain amino acids, which may have implications for nutrient uptake in biological systems . Additionally, its interaction with proteins can enhance their solubility during purification processes.

Glycylglycine shares structural similarities with other dipeptides and amino acids. Below is a comparison with some similar compounds:

CompoundFormulaUnique Features
GlycineC₂H₅N₃O₂Simplest amino acid; not a dipeptide
L-AlanineC₃H₇N₁O₂Non-polar side chain; commonly found in proteins
DiglycineC₈H₁₅N₄O₄Composed of two glycines; similar but larger than glycylglycine
L-SerineC₃H₇N₁O₃Contains a hydroxymethyl group; polar amino acid

Uniqueness of Glycylglycine

Glycylglycine's uniqueness lies in its status as the simplest dipeptide, its low toxicity, and its effectiveness as a buffer in biochemical applications. Unlike other dipeptides that may have more complex structures or properties, glycylglycine serves as a fundamental building block in peptide chemistry.

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid

XLogP3

-2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

132.05349212 g/mol

Monoisotopic Mass

132.05349212 g/mol

Heavy Atom Count

9

LogP

-2.92

Melting Point

215 °C

Storage

Common storage 2-8℃, long time storage -20℃.

UNII

10525P22U0

Related CAS

13059-60-4 (mono-hydrochloride)
23851-28-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 20 of 64 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 44 of 64 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000005 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

556-50-3

Wikipedia

Glycylglycine

Use Classification

Cosmetics -> Skin conditioning; Hair conditioning

General Manufacturing Information

Glycine, glycyl-: ACTIVE

Dates

Modify: 2023-08-15

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